4-(2,3-Dioxoindolin-5-yl)benzaldehyde
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Overview
Description
4-(2,3-Dioxoindolin-5-yl)benzaldehyde is a chemical compound that features an indole core structure with a benzaldehyde substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dioxoindolin-5-yl)benzaldehyde typically involves the Mannich reaction, which is a versatile method for constructing bioactive molecules. The reaction involves the condensation of isatin with aromatic aldehydes under acidic conditions . Another method involves the use of phthalic anhydride and p-toluidine, followed by oxidation with hydrogen peroxide in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dioxoindolin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: 4-(2,3-Dioxoindolin-5-yl)benzoic acid.
Reduction: 4-(2,3-Dihydroxyindolin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,3-Dioxoindolin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 4-(2,3-Dioxoindolin-5-yl)benzaldehyde exerts its effects involves the inhibition of specific enzymes and pathways. For example, it can inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2,3-Dioxoindolin-5-yl)benzaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H9NO3 |
---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
4-(2,3-dioxo-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-8-9-1-3-10(4-2-9)11-5-6-13-12(7-11)14(18)15(19)16-13/h1-8H,(H,16,18,19) |
InChI Key |
ABQXRZDFSKGJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
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